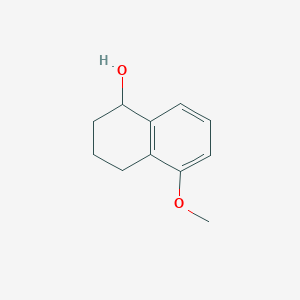

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHUANDJKBFXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403252 | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61982-91-0 | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS 61982-91-0 physicochemical data

An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol (CAS 61982-91-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Molecule

This compound, a derivative of the tetralone scaffold, represents a key chemical intermediate in synthetic organic chemistry. The tetralone core is a prevalent motif in pharmacologically active compounds, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this specific alcohol, offers expert-predicted spectral data to aid in its identification, and outlines robust, field-proven protocols for its synthesis and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can proceed with confidence in their work.

Chemical Identity and Structure

The foundational step in working with any chemical entity is to confirm its identity through its fundamental descriptors.

-

IUPAC Name: 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

-

Synonyms: 5-Methoxy-1-tetralol

-

Molecular Weight: 178.23 g/mol [3]

Below is a two-dimensional representation of the molecular structure, including standard atom numbering for spectroscopic assignment.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application, particularly in formulation and drug delivery. While some experimental data for this specific molecule is sparse, a combination of reported values and comparisons to its parent analogue, 1,2,3,4-Tetrahydro-1-naphthol (CAS 529-33-9), provides a clear profile.

| Property | Value for this compound | Value for 1,2,3,4-Tetrahydro-1-naphthol (for comparison) | Source |

| CAS Number | 61982-91-0 | 529-33-9 | [3][6] |

| Appearance | White to off-white solid (predicted) | White to off-white solid / clear viscous liquid | [7] |

| Melting Point | Not available | 28-32 °C | [8] |

| Boiling Point | 324.4 °C at 760 mmHg | 102-104 °C at 2 mmHg | [3][8] |

| Density | 1.133 g/cm³ | ~1.09 g/mL | [3][8] |

| Flash Point | 149.4 °C | 99.9 °C | [3][] |

| Solubility | Predicted to be soluble in methanol, ethanol, ethyl acetate, acetone, and chlorinated solvents. Sparingly soluble in water. | Sparingly soluble in water (5.09 g/L) | [7] |

Expert Insights: The addition of a methoxy group is expected to slightly increase the polarity, boiling point, and density compared to the parent tetralol, which is consistent with the reported data. The lack of a published melting point is not uncommon for non-commercialized intermediates; it is likely a low-melting solid, similar to its parent compound.[8]

Proposed Synthesis Pathway

Causality: The most direct and reliable route to a 1-tetralol is the reduction of the corresponding 1-tetralone. This transformation is a cornerstone of introductory organic synthesis, prized for its high yield, selectivity, and operational simplicity. Sodium borohydride (NaBH₄) is the reagent of choice for this specific conversion. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ether, making it ideal for this synthesis.[10]

Caption: Proposed synthesis via reduction of 5-methoxy-1-tetralone.

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-methoxy-1-tetralone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Caution: Hydrogen gas is evolved.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published for this compound, its structure is unambiguous.[4] The following predicted data serves as an authoritative guide for researchers to confirm the identity of a synthesized sample.

¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)

-

δ 7.10-7.20 (t, 1H): Aromatic proton at C7.

-

δ 6.70-6.80 (d, 1H): Aromatic proton at C6 or C8.

-

δ 6.65-6.75 (d, 1H): Aromatic proton at C8 or C6.

-

δ 4.80 (t, 1H): The proton on C1, adjacent to the hydroxyl group.

-

δ 3.85 (s, 3H): The three protons of the methoxy (-OCH₃) group.

-

δ 2.70-2.90 (m, 2H): The two benzylic protons at C4.

-

δ 1.80-2.10 (m, 4H): The four protons on C2 and C3.

-

δ 1.70 (br s, 1H): The hydroxyl (-OH) proton; this peak may be broad and its chemical shift is concentration-dependent.

¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)

-

δ 158.0: Aromatic carbon C5 (attached to -OCH₃).

-

δ 140.0: Aromatic carbon C8a.

-

δ 127.0: Aromatic carbon C7.

-

δ 125.0: Aromatic carbon C4a.

-

δ 113.0: Aromatic carbon C8.

-

δ 108.0: Aromatic carbon C6.

-

δ 68.0: Aliphatic carbon C1 (attached to -OH).

-

δ 55.5: Methoxy carbon (-OCH₃).

-

δ 32.0: Aliphatic carbon C2.

-

δ 29.0: Aliphatic carbon C4.

-

δ 19.0: Aliphatic carbon C3.

IR (Infrared) Spectroscopy:

-

~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~3050-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1600, 1480 cm⁻¹: Aromatic C=C bending.

-

~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.

-

~1050 cm⁻¹: Alcohol C-O stretch.

MS (Mass Spectrometry):

-

m/z 178: Molecular ion [M]⁺.

-

m/z 160: Loss of water [M-H₂O]⁺, a common fragmentation for alcohols.

-

m/z 149: Further fragmentation.

Analytical Characterization Workflow

A multi-step, orthogonal workflow is essential to unequivocally confirm the identity and purity of the final compound. This ensures the material is suitable for downstream applications in research and development.

Caption: Quality control workflow for compound validation.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound by separating it from any unreacted starting material, byproducts, or impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm. Rationale: This wavelength captures the absorbance of the substituted benzene ring.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Analysis: Inject 5 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

-

Vertex AI Search Result, based on chemical supplier data.[3]

-

Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.[11]

-

Petzer, J. P., et al. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central. 2020.[10]

-

Sigma-Aldrich. Product Page for this compound.[4]

-

BOC Sciences. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[]

-

ChemicalBook. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[8]

-

Guidechem. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[7]

-

NIST Chemistry WebBook. Data for 1-Naphthalenol, 1,2,3,4-tetrahydro-.[6]

-

BLD Pharmatech. Product Page for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.[5]

-

Benchchem. A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs.[1]

-

ResearchGate. Pharmaceutically important 1-tetralone derivatives.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 61982-91-0 [sigmaaldrich.com]

- 6. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]

- 10. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacological Landscape of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the pharmacological profile of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol derivatives. While direct research on this specific chemical class is emerging, this document synthesizes data from closely related 5-methoxy-tetralin and aminotetralin analogs to build a predictive pharmacological framework. We delve into the synthesis, receptor binding affinities, functional activities, and structure-activity relationships (SAR) of these compounds, with a particular focus on their interactions with serotonergic and dopaminergic receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the central nervous system. Detailed experimental protocols for key assays are provided to ensure methodological rigor and reproducibility.

Introduction: The Tetralin Scaffold as a Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydronaphthalene (tetralin) core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of G-protein coupled receptors (GPCRs). The conformational rigidity of the tetralin ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of receptor affinity and selectivity. The introduction of a 5-methoxy group, in particular, has been shown to confer significant activity at serotonin receptors, drawing parallels to endogenous neurotransmitters and psychoactive natural products.

This guide focuses on derivatives featuring a hydroxyl group at the 1-position of the 5-methoxy-tetralin core. This structural motif presents an intriguing area for drug discovery, with the potential for unique hydrogen bonding interactions within receptor binding pockets. By examining the extensive literature on related 2-aminotetralins and other 5-methoxy-substituted compounds, we can construct a robust hypothesis regarding the pharmacological landscape of this compound derivatives.

Synthetic Strategies and Chemical Properties

The synthesis of this compound derivatives typically begins with commercially available 5-methoxy-1-tetralone or 5-methoxy-2-tetralone.[1] These starting materials can be subjected to a variety of chemical transformations to introduce the desired functional groups. For instance, the reduction of the ketone at the 1-position of 5-methoxy-1-tetralone would yield the parent this compound.

Further derivatization can be achieved through various synthetic routes, including:

-

Alkylation or Acylation of the hydroxyl group at the 1-position.

-

Introduction of substituents on the aromatic ring.

-

Modification of other positions on the saturated portion of the tetralin ring.

The lipophilicity and electronic properties of these derivatives can be modulated by the choice of substituents, which in turn will influence their pharmacokinetic and pharmacodynamic properties.

Pharmacological Characterization: A Focus on Serotonergic and Dopaminergic Systems

Based on the pharmacology of structurally related 5-methoxy-tetralin and aminotetralin analogs, the primary targets for this compound derivatives are expected to be within the serotonergic and dopaminergic systems.

Serotonin (5-HT) Receptor Interactions

The 5-methoxy group is a key pharmacophoric feature for high affinity at several serotonin receptors, most notably the 5-HT1A and 5-HT2A subtypes.

-

5-HT1A Receptor: Derivatives of 2-aminotetralin are known to possess high affinity for the 5-HT1A receptor.[2][3][4] It is highly probable that this compound derivatives will also exhibit significant affinity for this receptor. Activation of 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[5][6]

-

5-HT2A Receptor: The 5-HT2A receptor is a primary target for classic psychedelic compounds. Many 5-methoxy-substituted tryptamines, which share electronic similarities with the 5-methoxy-tetralin scaffold, are potent 5-HT2A agonists.[7][8] The interaction with this receptor is a critical determinant of the potential for psychoactive effects.

Dopamine (D) Receptor Interactions

Certain 2-aminotetralin derivatives have been shown to act as potent dopamine D2 receptor agonists.[2][9] The substitution pattern on both the aromatic ring and the amino group plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes. It is therefore plausible that some this compound derivatives could modulate dopaminergic neurotransmission.

Receptor Binding Profile of Related Compounds

To provide a quantitative perspective, the following table summarizes the receptor binding affinities (Ki, nM) of representative 5-methoxy-substituted tryptamine and aminotetralin derivatives at key serotonin and dopamine receptors. While not direct data for the title compounds, they offer valuable insights into the expected pharmacology.

| Compound/Derivative Class | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference(s) |

| 5-MeO-DMT Analogs | High Affinity (nanomolar) | High Affinity (nanomolar) | Lower Affinity | [8][10] |

| 8-OH-DPAT (Aminotetralin) | High Affinity (nanomolar) | Lower Affinity | Lower Affinity | [4] |

| 5-Hydroxy-2-(dipropylamino)tetralin | Lower Affinity | Lower Affinity | High Affinity (nanomolar) | [2] |

Note: This table is illustrative and highlights the general trends observed in related compound series. The actual binding affinities of this compound derivatives will need to be determined experimentally.

Structure-Activity Relationships (SAR): Guiding Principles for Rational Drug Design

The pharmacological profile of these derivatives can be systematically modified by altering their chemical structure. Key SAR insights from related series include:

-

The 5-Methoxy Group: This group is critical for high affinity at 5-HT1A and 5-HT2A receptors. Its removal or relocation significantly alters the pharmacological profile.

-

The 1-Hydroxyl Group: The stereochemistry of the hydroxyl group at the 1-position (R vs. S) is expected to have a profound impact on receptor binding and functional activity due to specific steric and hydrogen bonding interactions within the receptor pocket.

-

Substituents on the Aromatic Ring: Addition of other substituents to the aromatic ring can modulate receptor affinity and selectivity. For example, the introduction of a fluorine atom can alter the electronic properties and metabolic stability of the molecule.[5]

-

Substituents on the Saturated Ring: Modifications to the saturated portion of the tetralin ring can influence the overall conformation of the molecule and its fit within the receptor binding site.

The following diagram illustrates the key structural components influencing the pharmacological activity of this compound derivatives.

Caption: Key structural determinants of pharmacological activity.

Experimental Protocols for Pharmacological Evaluation

To elucidate the precise pharmacological profile of novel this compound derivatives, a series of in vitro and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific receptors (e.g., 5-HT1A, 5-HT2A, D2).

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

A fixed concentration of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)

-

Increasing concentrations of the test compound.

-

Membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand (e.g., serotonin).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for radioligand binding assay.

Functional Assays: cAMP Accumulation

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of test compounds at GPCRs that couple to adenylyl cyclase.

Principle: This assay measures the ability of a compound to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Plating:

-

Use a cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor).

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gi-coupled receptors, add a stimulant of adenylyl cyclase (e.g., forskolin) to induce a measurable level of cAMP.

-

Add increasing concentrations of the test compound.

-

Incubate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

-

Signaling Pathways and Potential Therapeutic Implications

The interaction of this compound derivatives with their target receptors will initiate a cascade of intracellular signaling events. For example, activation of the Gi-coupled 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5]

Caption: Simplified 5-HT1A receptor signaling cascade.

The specific pharmacological profile of a given derivative will determine its potential therapeutic applications. For instance:

-

Selective 5-HT1A agonists could be developed as anxiolytics or antidepressants with a potentially faster onset of action and fewer side effects than current treatments.[5][6]

-

Compounds with a mixed 5-HT1A/5-HT2A profile might have applications in the treatment of mood disorders, leveraging the potential therapeutic benefits of both receptor subtypes.[7][8]

-

Dopamine receptor agonists derived from this scaffold could be explored for the treatment of Parkinson's disease or other dopamine-deficient conditions.[9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. By leveraging the extensive knowledge base of related 5-methoxy-tetralin and aminotetralin derivatives, researchers can employ a rational, structure-based approach to drug design. The key to unlocking the therapeutic potential of this chemical class will be a thorough and systematic pharmacological characterization of novel analogs, with a focus on elucidating their receptor selectivity, functional activity, and downstream signaling effects. Future research should prioritize the synthesis and evaluation of a diverse library of these derivatives to fully map out the structure-activity landscape and identify lead candidates for further preclinical and clinical development.

References

- Erkizia-Santamaría, I., Alles-Pascual, R., Horrillo, I., Meana, J. J., & Ortega, J. E. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties.

- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Pham, D. N., ... & Baumann, M. H. (2022). Receptor binding profiles and behavioral pharmacology of ring-substituted N, N-diallyltryptamine analogs. Drug and Alcohol Dependence, 231, 109242.

- Warren, A. L., Lankri, D., Cunningham, M. J., Serrano, I. C., Parise, L. F., Kruegel, A. C., ... & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Warren, A. L., Lankri, D., Cunningham, M. J., Serrano, I. C., Parise, L. F., Kruegel, A. C., ... & Wacker, D. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Pham, D. N., ... & Baumann, M. H. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy-N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience.

- Lin, C. H., Haadsma-Svensson, S. R., Phillips, G., Lahti, R. A., McCall, R. B., Piercey, M. F., ... & Smith, M. W. (1994). Centrally acting serotonergic and dopaminergic agents. 2. Synthesis and structure-activity relationships of 2, 3, 3a, 4, 9, 9a-hexahydro-1H-benz [f] indole derivatives. Journal of medicinal chemistry, 37(10), 1543-1553.

- Mondal, M. A. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4-Tetrahydro-2-Naphthoic Acid. ChemInform, 48(39).

- Mottola, D. M., Brewster, W. K., Cook, L. L., Nichols, D. E., & Mailman, R. B. (1992). Synthesis and pharmacological evaluation of substituted naphth [1, 2, 3-de] isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands. Journal of medicinal chemistry, 35(24), 4542-4548.

- Arvidsson, L. E., Johansson, A. M., Hacksell, U., Nilsson, J. L., Svensson, K., Hjorth, S., ... & Carlsson, A. (1987). Differential serotoninergic and dopaminergic activities of the (R)-and the (S)-enantiomers of 2-(di-n-propylamino) tetralin. Journal of medicinal chemistry, 30(11), 2105-2109.

- Glass, M., & Glennon, R. A. (1990). 2-(Alkylamino) tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Pharmacology Biochemistry and Behavior, 36(3), 669-672.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Centrally acting serotonergic and dopaminergic agents. 2. Synthesis and structure-activity relationships of 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential serotoninergic and dopaminergic activities of the (R)- and the (S)-enantiomers of 2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential mechanism of action for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

An In-Depth Technical Guide to the Potential Mechanism of Action for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a synthetic organic compound whose biological activity and mechanism of action are not yet extensively characterized in public literature. However, its chemical architecture, featuring a tetralin core, a methoxy group, and a hydroxyl substituent, provides a strong basis for formulating well-grounded hypotheses regarding its pharmacological targets. The tetralin scaffold is a privileged structure in medicinal chemistry, known to interact with several key G-protein coupled receptors (GPCRs) within the central nervous system. This guide synthesizes information from structurally related compounds to propose three primary potential mechanisms of action for this compound: modulation of serotonergic, dopaminergic, and adrenergic systems. For each hypothesis, we present the scientific rationale, a putative signaling pathway, and a rigorous, multi-stage experimental workflow designed to validate or refute the proposed mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacology of this and related novel chemical entities.

Introduction and Structural Rationale

This compound belongs to the tetralin class of compounds, which are derivatives of tetrahydronaphthalene. The core structure is a common pharmacophore found in a variety of centrally acting agents. The specific substitutions on this molecule—a hydroxyl group at the 1-position and a methoxy group at the 5-position—are critical determinants of its potential biological activity.

-

The Tetralin Scaffold: This rigid, bicyclic system provides a defined three-dimensional structure that can fit into the binding pockets of various receptors. Derivatives of 2-aminotetralin, for example, are well-documented ligands for monoamine neurotransmitter receptors.[1][2][3]

-

The 5-Methoxy Group: The methoxy group is a key feature in many psychoactive compounds, including 5-methoxytryptamines, which are known agonists at serotonin receptors.[4] Its position on the aromatic ring can significantly influence receptor affinity and selectivity.

-

The 1-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a receptor's binding site.

Given the absence of direct pharmacological data for this compound, this guide employs a hypothesis-driven approach based on these structural features and established structure-activity relationships (SAR) of analogous compounds. We will explore three plausible mechanistic pathways.

Hypothesis I: Modulation of Serotonergic Systems

Scientific Rationale

The structural resemblance to 5-methoxylated tryptamines and the known affinity of many tetralin-based compounds for serotonin (5-HT) receptors make the serotonergic system a primary hypothetical target.[5][6] Specifically, the 5-HT1A and 5-HT2A receptors are compelling candidates. 5-HT1A receptor agonists often exhibit anxiolytic and antidepressant properties, while 5-HT2A receptor activation is associated with psychedelic effects and modulation of cognition.[6] The 5-methoxy group, in particular, is a known determinant for high affinity at these receptors.[4]

Proposed Signaling Pathway: 5-HT1A Receptor Agonism

We hypothesize that this compound may act as an agonist at the 5-HT1A receptor. Upon binding, it would activate the associated inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This cascade results in the modulation of downstream gene expression and neuronal excitability.

Experimental Validation Workflow

A tiered approach is essential for systematically evaluating this hypothesis.

Tier 1: Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptors (5-HT1A, 1B, 2A, 2C, etc.).

-

Methodology: Radioligand Competition Binding Assay. [7][8]

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human recombinant 5-HT receptor subtype of interest.

-

Radioligand: A well-characterized, high-affinity radiolabeled antagonist or agonist for the specific receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[8]

-

Protocol:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

After incubation to equilibrium, rapidly filter the mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.[8]

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Tier 2: Cell-Based Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.

-

Methodology: cAMP Measurement Assay (for Gi/o-coupled receptors like 5-HT1A).

-

Cell Line: A stable cell line expressing the 5-HT1A receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[9]

-

Protocol (Agonist Mode):

-

Plate the cells in a 96-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound.

-

Stimulate adenylyl cyclase with a submaximal concentration of Forskolin.

-

Incubate and then lyse the cells.

-

Measure the resulting signal (e.g., luminescence for luciferase, fluorescence for biosensors). A decrease in signal indicates Gi-mediated inhibition of adenylyl cyclase.

-

-

Protocol (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC50 concentration.

-

Follow steps 4-6 from the agonist protocol. A reversal of the agonist-induced signal inhibition indicates antagonist activity.

-

-

Data Analysis: Plot the response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

-

Hypothesis II: Modulation of Dopaminergic Systems

Scientific Rationale

The tetralin core is a well-established scaffold for dopamine receptor ligands. Specifically, hydroxylated aminotetralin derivatives show high affinity and selectivity for D2-like (D2, D3, D4) receptors.[1] For instance, 5-OH-DPAT is a potent D3-preferring agonist.[1] While our compound lacks the amine group, the core structure with the 5-methoxy substituent (a bioisostere of the 5-hydroxyl group after O-demethylation in vivo) suggests a potential interaction with dopamine receptors.

Proposed Signaling Pathway: D2/D3 Receptor Modulation

Similar to the 5-HT1A receptor, D2 and D3 receptors are coupled to Gi/o proteins.[10] Therefore, agonist activity would follow the same intracellular cascade: inhibition of adenylyl cyclase, decreased cAMP, and reduced PKA activity. Antagonist activity would block the effects of endogenous dopamine.

| Structurally Related Dopamine Ligands | Receptor Affinity (Ki, nM) |

| 7-OH-DPAT | D3: 2.90, D2: 6.6 |

| 5-OH-PIPAT | D3: 0.99, D2: 327 |

| (+)AJ-76 (aminotetralin derivative) | D3 preference over D2 |

| (+)UH 232 (aminotetralin derivative) | D3 preference over D2 |

Table 1: Dopamine receptor affinities for selected tetralin-based compounds. Data compiled from multiple sources.[1][11]

Experimental Validation Workflow

The validation workflow mirrors that for the serotonergic hypothesis, substituting dopamine-specific reagents.

Tier 1: Receptor Binding Assays

-

Objective: Determine binding affinity for dopamine receptor subtypes (D1, D2, D3, D4, D5).

-

Methodology: Radioligand competition binding assays.

-

Reagents:

Tier 2: Cell-Based Functional Assays

-

Objective: Characterize the functional activity at dopamine receptors.

-

Methodology: cAMP measurement assays for D2-like (Gi/o-coupled) receptors.[10][13][14] For D1-like (Gs-coupled) receptors, an increase in cAMP would be measured.[15][16]

-

Reagents:

-

Cell Lines: Stable cell lines expressing the dopamine receptor of interest.

-

Control Agonists/Antagonists: Quinpirole (D2/D3 agonist), Haloperidol (D2 antagonist), SKF38393 (D1 agonist).

-

Hypothesis III: Modulation of Adrenergic Systems

Scientific Rationale

Studies on 2-aminotetralins have demonstrated that substitution at the 5- and 8-positions of the aromatic ring is optimal for potent alpha-1 (α1) adrenergic agonism.[2][3] this compound contains the critical 5-methoxy group. α1-adrenergic receptors are coupled to Gq/11 proteins and play a crucial role in regulating smooth muscle contraction and other physiological processes.

Proposed Signaling Pathway: α1-Adrenergic Receptor Agonism

Activation of α1-adrenergic receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of phosphorylation events and a physiological response.[17]

Experimental Validation Workflow

Tier 1: Receptor Binding Assays

-

Objective: Determine binding affinity for adrenergic receptor subtypes (α1A, α1B, α1D, α2A, β1, β2, etc.).

-

Methodology: Radioligand competition binding assays.

-

Reagents:

-

Radioligand: [³H]Prazosin for α1 receptors.

-

Tier 2: Cell-Based Functional Assays

-

Objective: Characterize functional activity at α1 receptors.

-

Methodology: Intracellular Calcium Mobilization Assay. [18]

-

Cell Line: A cell line (e.g., HEK293) stably expressing the α1 receptor subtype of interest.

-

Protocol:

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of the test compound and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50.

-

Computational Approaches for Target Prediction

To complement and prioritize these experimental workflows, in silico methods can provide valuable insights.[19][20][21][22]

-

Structural Similarity Searching: Using the structure of this compound as a query against databases like ChEMBL can identify known compounds with similar structures and their associated biological targets.

-

Pharmacophore Modeling: A 3D pharmacophore model can be built based on the key chemical features of the compound. This model can then be used to screen libraries of known drug targets to identify proteins with complementary binding pockets.

Summary and Future Directions

The pharmacological profile of this compound remains to be elucidated. Based on robust structure-activity relationship data from analogous compounds, we have proposed three high-priority, plausible mechanisms of action: modulation of serotonergic, dopaminergic, and adrenergic receptors. The integrated, tiered experimental workflow detailed in this guide—beginning with broad radioligand binding screens and progressing to specific cell-based functional assays—provides a self-validating system for systematically testing these hypotheses.

The initial binding and functional data will be crucial in directing further investigation. Should the compound show high affinity and functional potency at a specific receptor, subsequent studies should focus on subtype selectivity, in vivo efficacy in relevant animal models, and pharmacokinetic profiling to fully characterize its potential as a research tool or therapeutic lead.

References

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

- Chumpradit, S., et al. (1995). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 38(22), 4257-4262.

- Ezzat, A., et al. (2018). Predicting Drug-Target Interactions Based on Small Positive Samples. Current Pharmaceutical Design, 24(29), 3465-3474.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Innoprot. (n.d.). D1 Dopamine Receptor Assay.

- Cayman Chemical. (n.d.). Human Dopamine Receptor D1 Reporter Assay System.

- Verma, R., & Kumar, V. (2021). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology, 362, 577771.

- QIAGEN. (n.d.). α-Adrenergic Signaling.

- Chen, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.

- Chen, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.

- BenchChem. (n.d.). Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol.

- Chen, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Bohrium.

- DeMarinis, R. M., et al. (1982). alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins. Journal of Medicinal Chemistry, 25(2), 141-146.

- Liu, H., et al. (2015). Predicting drug-target interaction based on sequence and structure information. Journal of Computer and System Sciences, 81(1), 174-182.

- Stratowa, C., et al. (1995). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 15(1-4), 649-660.

- Zhang, W., et al. (2022). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences, 23(19), 11370.

- Chen, Y., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv.

- Wang, Y., & Chen, J. (2012). DRUG-TARGET INTERACTION PREDICTION BY INTEGRATING CHEMICAL, GENOMIC, FUNCTIONAL AND PHARMACOLOGICAL DATA. Pacific Symposium on Biocomputing, 58-69.

- Chen, Y., et al. (2024). Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PubMed.

- Mouse Genome Informatics. (n.d.). adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875).

- DeMarinis, R. M., et al. (1982). alpha-Adrenergic agents. 2. Synthesis and alpha 1-agonist activity of 2-aminotetralins. Journal of Medicinal Chemistry, 25(2), 136-141.

- Björk, L., et al. (1990). (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: a putative 5-HT1A-receptor antagonist. Journal of Medicinal Chemistry, 33(6), 1541-1544.

- Google DeepMind. (2024). AlphaFold 3 predicts the structure and interactions of all of life's molecules.

- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201-1206.

- Bellinger, D. L., & Lorton, D. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 9(5), 586-601.

- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.

- Creative Biolabs. (n.d.). Neurotransmitter Receptor Research Reagents.

- Zvejniece, L., et al. (2014). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Pharmacy and Pharmacology, 66(11), 1614-1623.

- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 101-115.

- Chemel, B. R., et al. (2006). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 14(19), 6608-6616.

- Schwartz, J. C., et al. (2000). The Dopamine D3 Receptor as a Target for Antipsychotics. Annals of the New York Academy of Sciences, 914, 135-144.

- Lütcke, H., et al. (2008). An in vivo biosensor for neurotransmitter release and in situ receptor activity.

- van de Witte, S. V., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 274(1), 108-114.

- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.

- Wobus, A. M., & Boheler, K. R. (2005). Neurotransmitter receptor expression and activity during neuronal differentiation of embryonal carcinoma and stem cells: from basic research towards clinical applications. Journal of Neurochemistry, 92(3), 499-511.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Cingolani, G. M., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)

- Schöffmann, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.

- Wikipedia. (n.d.). 5-HT receptor.

- Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706.

- Yan, L., et al. (2010). Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. Bioorganic & Medicinal Chemistry Letters, 20(7), 2320-2323.

- Gentili, F., et al. (1993). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Journal of Medicinal Chemistry, 36(23), 3684-3690.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors.

- Tocris Bioscience. (n.d.). 5-HT Receptors Review.

- Wikipedia. (n.d.). 6-APB.

Sources

- 1. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Adrenergic agents. 3. Behavioral effects of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Adrenergic agents. 2. Synthesis and alpha 1-agonist activity of 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. innoprot.com [innoprot.com]

- 15. innoprot.com [innoprot.com]

- 16. caymanchem.com [caymanchem.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. innoprot.com [innoprot.com]

- 19. Predicting Drug-Target Interactions Based on Small Positive Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery | bioRxiv [biorxiv.org]

- 26. Revolutionizing GPCR-ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol as a pharmaceutical intermediate

An In-Depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route often depend on the strategic selection of key intermediates. This compound is one such pivotal molecule. As a chiral alcohol, it serves as a versatile building block, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1] Its tetralin core, a bicyclic structure combining an aromatic and a cycloalkane ring, is a privileged scaffold found in numerous biologically active compounds. This guide provides a detailed exploration of this compound, from its fundamental properties and synthesis to its critical applications as a precursor for complex pharmaceutical agents, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | N/A |

| CAS Number | 61982-91-0 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 87-91 °C | [3] |

| Boiling Point | 160-162 °C at 7 mmHg | [3] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | N/A |

Synthesis: From Ketone to Chiral Alcohol

The most common and direct route to this compound is the reduction of its corresponding ketone, 5-methoxy-1-tetralone.[3][4][5] This transformation is a cornerstone of stereoselective synthesis, as the choice of reducing agent and conditions can influence the chirality of the resulting alcohol, a critical factor in determining the biological activity of the final drug product.

Experimental Protocol: Reduction of 5-Methoxy-1-tetralone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent.

Objective: To synthesize this compound from 5-methoxy-1-tetralone.

Materials:

-

5-methoxy-1-tetralone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water (H₂O)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 5-methoxy-1-tetralone in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add 1.5 g of sodium borohydride to the solution in small portions over 30 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 1M HCl to neutralize the excess NaBH₄. Continue stirring for 15 minutes.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine to remove residual impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.

Caption: Synthetic workflow for the reduction of 5-methoxy-1-tetralone.

Core Application: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate. Its hydroxyl and methoxy groups, along with the tetralin scaffold, provide multiple reaction sites for building molecular complexity.

Precursor to Aminotetralins and Other Key Intermediates

This compound is a direct precursor to a class of molecules known as aminotetralins. For instance, various N-substituted 2-aminotetralins, which exhibit significant central dopaminergic effects, can be synthesized from this scaffold.[6] The synthesis often involves converting the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine.

Furthermore, the parent ketone, 5-methoxy-1-tetralone, is a well-established starting material for a range of natural products and complex pharmaceuticals. It has been instrumental in the synthesis of diterpenes, sesquiterpenes, and potential anticancer agents.[7] For example, the related compound 5-methoxy-2-tetralone is a crucial intermediate in the synthesis of Rotigotine, a non-ergot dopamine agonist used in a transdermal patch to treat Parkinson's disease.[8][9] This underscores the pharmaceutical importance of the methoxy-tetralone framework, which originates from intermediates like this compound.

Caption: Synthetic utility of the 5-methoxy-tetralone/tetrahydronaphthol scaffold.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of any pharmaceutical intermediate is non-negotiable. A suite of analytical techniques is employed for the comprehensive characterization of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS confirms the molecular weight and provides a fragmentation pattern that serves as a structural fingerprint.[10]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms and the chemical environment of each proton and carbon.

-

Infrared (IR) Spectroscopy: IR analysis identifies the functional groups present in the molecule, such as the characteristic broad absorption of the hydroxyl (-OH) group and the C-O stretches of the ether and alcohol.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the compound and quantifying any impurities.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

Volumetric flasks, filters.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 60% Acetonitrile and 40% Water. Degas the solution before use.

-

Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in methanol in a 10 mL volumetric flask to create a 1 mg/mL solution.

-

Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector Wavelength: 275 nm

-

-

Analysis: Inject the standard solution to establish the retention time and peak area. Subsequently, inject the sample solution.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (Area Percent method).

| Parameter | Specification |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with any chemical intermediate.

-

Hazard Identification: This compound is known to cause skin, eye, and respiratory tract irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3][11]

-

Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid dust generation and accumulation.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[11][13][14]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11][13]

-

Skin: Wash off with soap and plenty of water.[11] Remove contaminated clothing.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11][13]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in pharmaceutical development. Its defined structure and reactive functional groups provide a reliable starting point for constructing complex, high-value molecules, particularly those targeting the central nervous system.[6] By understanding its synthesis, properties, and analytical profile, researchers can confidently integrate this intermediate into their synthetic pathways, accelerating the discovery and development of novel therapeutics.

References

- Safety Data Sheet for this compound. (2017). Sigma-Aldrich.

- Safety Data Sheet for 1-Naphthol. (2024). Sigma-Aldrich.

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]

-

Use of 5-Methoxy, 6-Methoxy and 7-Methoxy-α-tetralones in the Synthesis of Diterpenes, Sesquiterpenes and Other Natural Products. (N.A.). ResearchGate. [Link]

-

Synthesis method of 5-methoxy-2-tetralone. (N.A.). Eureka | Patsnap. [Link]

-

Material Safety Data Sheet - 1,2,3,4-Tetrahydro-1-naphthol, 85+%. (N.A.). Cole-Parmer. [Link]

-

Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. (2025). ResearchGate. [Link]

-

5-Methoxy-1-tetralone. Cheméo. [Link]

- Preparation technique of 5-methoxy-2-tetralone. (N.A.).

-

5-Methoxytetralone. PubChem. [Link]

-

GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. (2018). PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methoxy-1-tetralone 97 33892-75-0 [sigmaaldrich.com]

- 4. chemeo.com [chemeo.com]

- 5. 5-Methoxytetralone | C11H12O2 | CID 36620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 10. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneseo.edu [geneseo.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. southwest.tn.edu [southwest.tn.edu]

- 14. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Potential Therapeutic Uses of Tetralin and Naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of tetralin and naphthol derivatives, focusing on their applications in oncology, neurodegenerative diseases, and infectious diseases. It delves into the mechanisms of action, highlights key derivatives, and presents detailed experimental protocols for their evaluation.

Introduction to Tetralin and Naphthol Scaffolds

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon derived from the partial hydrogenation of naphthalene.[1] This structural motif is present in a variety of biologically active compounds.[2] The tetralin ring is a key component of several clinically significant drugs, including the antidepressant sertraline and anthracycline antibiotics used in cancer chemotherapy.[3] Similarly, naphthol, a hydroxylated derivative of naphthalene, serves as a crucial intermediate in the synthesis of numerous dyes, antioxidants, and pharmaceuticals.[4][5] The inherent bioactivity of these scaffolds has spurred extensive research into their derivatives for a wide range of therapeutic applications.[2][6]

Pharmacological Significance and Mechanism of Action

The therapeutic potential of tetralin and naphthol derivatives stems from their diverse pharmacological activities. These compounds have demonstrated anticancer, antifungal, anti-Parkinsonian, and anti-inflammatory properties.[3] In oncology, tetralin-containing compounds like anthracyclines are known to intercalate with DNA, a mechanism central to their chemotherapeutic effect.[7] Naphthoquinone derivatives, a class of compounds derived from naphthol, exhibit anticancer activity by inducing apoptosis, disrupting the cellular redox balance, and inhibiting key enzymes involved in tumor cell proliferation.[6]

In the context of neurodegenerative diseases, derivatives of both scaffolds have shown promise. Tetralin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] Naphthol derivatives have also been explored as AChE inhibitors and antioxidants, offering a multi-pronged approach to tackling the complex pathology of neurodegenerative disorders.[8] Furthermore, certain naphthalene derivatives have demonstrated anti-amyloidogenic activity, suggesting their potential in preventing the aggregation of β-amyloid peptides associated with Alzheimer's disease.[9]

The antimicrobial properties of these derivatives are also noteworthy. Naphthalene derivatives have been identified as potent agents against a wide range of human pathogens.[10] The versatility of these chemical structures allows for the development of compounds with significant therapeutic value and minimal toxicity.[10]

Therapeutic Applications in Oncology

The tetralin and naphthol cores are integral to several established and emerging anticancer agents. Their mechanisms of action are diverse, ranging from direct DNA interaction to the inhibition of crucial cellular signaling pathways.

Mechanism of Action

-

DNA Intercalation and Topoisomerase Inhibition : The tetralin ring is a structural feature of anthracycline antibiotics such as doxorubicin and daunorubicin.[7] These compounds exert their cytotoxic effects by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair in cancer cells.[7]

-

Enzyme Inhibition : Naphthoquinone derivatives, such as juglone, have been shown to be potent inhibitors of protein disulfide isomerase (PDI), an enzyme crucial for protein folding in tumor cells.[6] Inhibition of PDI leads to cellular stress and apoptosis.

-

Signaling Pathway Modulation : Recent studies on novel naphthoquinone-naphthol derivatives have revealed their ability to downregulate the EGFR/PI3K/Akt signaling pathway.[11] This pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. By inhibiting this pathway, these derivatives can induce apoptosis in cancer cells.[11]

Key Derivatives and Their Efficacy

Several derivatives have shown significant promise in preclinical and clinical studies:

-

Anthracyclines (e.g., Doxorubicin) : Clinically used anticancer drugs containing the tetralin moiety.[12]

-

Napabucasin (BBI-608) : A naphthoquinone derivative that has reached Phase III clinical trials for metastatic colorectal carcinoma.[11]

-

Sepantronium bromide (YM-155) : Another naphthoquinone derivative that has been evaluated in Phase II clinical trials for lymphoma.[11]

-

Compound 13 (a novel naphthoquinone-naphthol derivative) : Demonstrated potent inhibitory effects on HCT116, PC9, and A549 cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[11]

Experimental Protocols for Evaluation

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

Protocol:

-

Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., a tetralin or naphthol derivative) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample to understand the mechanism of action.

Protocol:

-

Treat cancer cells with the test compound at a specific concentration for a designated time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, Akt, cleaved caspase-3, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Summary Table

| Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| Compound 13 | HCT116 | 1.18 | Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis | [11] |

| Compound 13 | PC9 | 0.57 | Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis | [11] |

| Compound 13 | A549 | 2.25 | Downregulation of EGFR/PI3K/Akt pathway, induction of apoptosis | [11] |

| Juglone derivative 63a | RPMI8226 | 0.57 | PDI inhibition | [6] |

| Chalcone derivative 3a | Hela | 3.5 µg/mL | Not specified | [13] |

| Chalcone derivative 3a | MCF7 | 4.5 µg/mL | Not specified | [13] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for evaluating anticancer potential.

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

Applications in Neurodegenerative Diseases

The multifaceted nature of neurodegenerative diseases necessitates the development of multifunctional drugs. Tetralin and naphthol derivatives, with their potential to target multiple pathways, are promising candidates in this area.

Mechanism of Action

-

Cholinesterase Inhibition : A key strategy in the management of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine.[2] Several tetralin and naphthol derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[7][8]

-

Anti-Amyloidogenic Activity : The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease.[9] Certain naphthalene derivatives have been found to inhibit the aggregation of Aβ1-42 peptides and can disaggregate pre-formed fibrils.[9][14]

-

Antioxidant and Anti-inflammatory Effects : Oxidative stress and neuroinflammation are common features of neurodegenerative diseases.[15] Many natural products, including those with phenolic structures like naphthol, possess antioxidant properties that can neutralize reactive oxygen species and reduce inflammation.[8][15]

Key Derivatives and Their Efficacy

-

Compound 3f (a tetralone derivative) : Exhibited potent inhibition of both AChE (IC50 = 0.045 µM) and MAO-B (IC50 = 0.88 µM), and was able to disassemble Aβ fibrils.[14]

-

Naphtha[1,2-d]thiazol-2-amine : Showed neuroprotective effects in an animal model of Parkinson's disease by reducing oxidative stress.[16]

-

1-Naphthol Derivatives : A series of these compounds were found to be effective inhibitors of AChE with Ki values in the nanomolar range.[8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method for screening AChE inhibitors.

Protocol:

-

Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add the test compound at various concentrations to a 96-well plate.

-

Add the AChE enzyme and incubate for a short period.

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils.

Protocol:

-

Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add the test compound at various concentrations.

-

Incubate the mixture at 37°C with agitation to promote fibril formation.

-

At different time points, take aliquots of the mixture and add Thioflavin T solution.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates fibril formation.

-

Determine the ability of the compound to inhibit or disaggregate Aβ fibrils.

Data Summary Table

| Derivative | Target | IC50/Ki Value | Activity | Reference |

| Compound 3f | AChE | 0.045 µM (IC50) | Potent Inhibition | [14] |

| Compound 3f | MAO-B | 0.88 µM (IC50) | Potent Inhibition | [14] |

| 1-Naphthol Derivatives | AChE | 0.096 - 0.177 µM (Ki) | Effective Inhibition | [8] |

| Thiazoline-Tetralin 4h | AChE | 49.92% inhibition at 80 µg/mL | Moderate Inhibition | [7] |

Workflow and Pathway Diagrams

Caption: Workflow for evaluating neuroprotective agents.

Caption: Multi-target approach for Alzheimer's disease.

Antimicrobial and Antiviral Applications

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Naphthalene and its derivatives have long been recognized for their antimicrobial properties.

Mechanism of Action

The precise mechanisms of antimicrobial action for many tetralin and naphthol derivatives are still under investigation. However, it is believed that their lipophilic nature allows them to disrupt microbial cell membranes. Additionally, some naphthoquinones can generate reactive oxygen species, leading to oxidative stress and cell death in microbes.

Key Derivatives and Their Efficacy

-